molecular formula C22H29N5O B2515775 (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 899994-91-3

(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B2515775
CAS RN: 899994-91-3
M. Wt: 379.508
InChI Key: YSDNLKHCMFQKHK-UHFFFAOYSA-N
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Description

(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone) is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Pharmacological Evaluation and Analgesic Effects

A novel series of derivatives, including the compound , have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives demonstrated an analgesic effect in models of mechanical hyperalgesia, indicating potential applications in pain management. The synthesis and structure-activity relationship (SAR) analysis of these derivatives have provided insights into their pharmacological properties (Tsuno et al., 2017).

Herbicidal Action Mechanisms

Research on pyridazinone herbicides has shown that these compounds, including structurally related ones, inhibit the Hill reaction and photosynthesis in barley, contributing to their phytotoxicity. These findings suggest potential agricultural applications for controlling weed growth through the inhibition of photosynthetic processes (Hilton et al., 1969).

Synthesis of Novel Derivatives

Studies have reported the facile synthesis of novel pyridazinone derivatives, including compounds with the core structure of interest. These derivatives have been synthesized from various starting materials, offering a broad range of potential biological activities and applications in medicinal chemistry (Koza et al., 2013).

properties

IUPAC Name

(2-methylphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)19-6-4-3-5-18(19)2/h3-8,17H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDNLKHCMFQKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

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